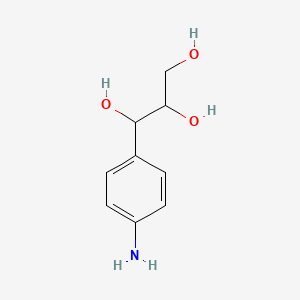

1-(4-Aminophenyl)propane-1,2,3-triol

Description

Contextualization within Multifunctional Organic Compound Chemistry

The study of 1-(4-Aminophenyl)propane-1,2,3-triol is situated within the broader field of multifunctional organic compounds. These molecules, possessing two or more distinct functional groups, are pivotal in constructing complex molecular architectures and materials with tailored properties. The dual presence of an aminophenyl group and a propane-1,2,3-triol (B13761041) (glycerol) moiety in a single molecule imparts a unique combination of reactivity, polarity, and structural possibilities. This duality allows for selective chemical modifications at either the aromatic amine or the polyol chain, enabling the synthesis of diverse derivatives with potential applications in various scientific domains.

Significance of Aminophenyl and Polyol Moieties in Chemical Synthesis and Materials Science

The aminophenyl moiety is a cornerstone in the synthesis of a vast range of organic compounds. Aromatic amines are crucial intermediates in the preparation of dyes, polymers, and pharmaceuticals. The amino group can be readily diazotized to introduce a wide variety of substituents onto the aromatic ring or can participate in amide bond formation, among other reactions. In materials science, the aminophenyl group is integral to the development of conductive polymers, such as polyaniline, and high-performance aramids. researchgate.net

Polyols, organic compounds containing multiple hydroxyl groups, are widely utilized for their hydrophilicity and their ability to form extensive hydrogen bond networks. bldpharm.com In polymer chemistry, they are fundamental components in the synthesis of polyurethanes. The propane-1,2,3-triol backbone, in particular, offers three hydroxyl groups for potential chemical modification, such as esterification or etherification. researchgate.net This trifunctionality is valuable for creating cross-linked polymers and dendrimeric structures.

The combination of these two moieties in this compound results in a molecule with a hydrophilic polyol "tail" and a reactive aromatic "head," a structure that is highly desirable for applications such as the development of functionalized polymers and bioconjugates. scbt.com

Overview of Research on Related Aromatic Amine-Polyol Conjugates and their Synthetic Relevance

Research into aromatic amine-polyol conjugates is an active area of investigation. For instance, the condensation of aminophenols with glycerol (B35011) has been explored for the synthesis of benzoxazine (B1645224) derivatives, which have potential biomedical applications. cymitquimica.com The synthesis of polyaminophenol/glycerol-silver nanohybrids has also been reported, demonstrating antimicrobial activity. chemsrc.com These studies highlight the synthetic versatility of combining aromatic amines and polyols to create functional materials. The general synthetic strategy for producing aromatic amines often involves the reduction of the corresponding nitroaromatic compound, a method that is also applicable to the synthesis of polyhydroxylated anilines. researchgate.net

Research Objectives and Scope of the Comprehensive Academic Inquiry

The primary objective of this academic inquiry is to thoroughly investigate the chemical compound this compound. This includes elucidating its probable synthetic pathways, collating its known physical and chemical properties, and exploring its potential applications based on the functionalities of its constituent moieties. A key focus is to present detailed research findings where available and to contextualize the compound's significance within the broader fields of organic synthesis and materials science. This inquiry will rely on a critical review of available chemical data and related scientific literature to provide a comprehensive and scientifically accurate overview of this multifunctional organic compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWRDXHQCFVSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398265 | |

| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695191-72-1 | |

| Record name | 1-(4-Aminophenyl)-1,2,3-propanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Design for 1 4 Aminophenyl Propane 1,2,3 Triol

Primary Disconnection Strategies for the Aminophenyl and Propanetriol Substructures

The retrosynthetic analysis of 1-(4-aminophenyl)propane-1,2,3-triol commences with the logical disconnection of its two primary substructures: the 4-aminophenyl ring and the propane-1,2,3-triol (B13761041) side chain. This initial C-C bond disconnection between the aromatic ring and the propyl chain is a pivotal step in simplifying the target molecule.

A key strategic consideration at this stage is the management of the reactive amino group. Direct introduction of the propane-1,2,3-triol chain onto an aniline (B41778) derivative is often problematic due to the nucleophilic nature of the amino group, which can interfere with many carbon-carbon bond-forming reactions. Therefore, a more robust strategy involves a Functional Group Interconversion (FGI) . The amino group can be retrosynthetically converted to a nitro group. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to side reactions during the crucial C-C bond formation step. The nitro group can then be selectively reduced to the desired amine in a late-stage synthetic step.

This leads to the primary disconnection strategy:

Target Molecule: this compound

FGI: Amine -> Nitro

Intermediate: 1-(4-Nitrophenyl)propane-1,2,3-triol

Primary Disconnection (C-C bond): Disconnect the bond between the phenyl ring and the propane (B168953) chain.

This approach simplifies the synthesis into two main challenges: the synthesis of a suitable propane-1,2,3-triol precursor and the formation of the aryl-alkyl C-C bond.

Identification of Key Synthons and Readily Available Starting Materials

Following the primary disconnection, the next step is to identify the corresponding synthons and their real-world chemical equivalents (starting materials).

For the 4-nitrophenyl substructure , the logical synthon is a 4-nitrophenyl cation or a 4-nitrophenyl radical. The corresponding readily available starting materials include:

4-Bromonitrobenzene or 4-Iodonitrobenzene: These are ideal precursors for generating an organometallic reagent (e.g., a Grignard or organolithium reagent) or for use in cross-coupling reactions.

Nitrobenzene (B124822): This can be used in Friedel-Crafts type reactions, although the strong deactivating effect of the nitro group can make this challenging. libretexts.orglibretexts.orgreddit.com

For the propane-1,2,3-triol substructure , several synthons can be envisioned, depending on the chosen bond-forming strategy. These include nucleophilic and electrophilic three-carbon synthons. Readily available starting materials that can serve as precursors to this substructure include:

Glycerol (B35011) (Propane-1,2,3-triol): As a readily available and inexpensive starting material, glycerol is an attractive option. mercuroleo.comnih.gov However, its three hydroxyl groups often require protection to achieve selective reaction at a specific position.

Glyceraldehyde or Dihydroxyacetone: These three-carbon sugars and their derivatives can serve as electrophilic synthons.

Allyl Alcohol: This can be a precursor to the propane-1,2,3-triol moiety through dihydroxylation of the double bond.

The following table summarizes the key synthons and potential starting materials:

| Substructure | Synthon | Readily Available Starting Materials |

| 4-Aminophenyl | 4-Aminophenyl anion/radical (via Nitro intermediate) | 4-Bromonitrobenzene, 4-Iodonitrobenzene, Nitrobenzene |

| Propane-1,2,3-triol | Propane-1,2,3-triol cation/anion | Glycerol, Glyceraldehyde, Dihydroxyacetone, Allyl Alcohol |

Mechanistic Considerations for Bond Formation and Functional Group Interconversions

The formation of the crucial C-C bond between the aromatic ring and the propyl chain can be achieved through several well-established reaction mechanisms.

One plausible approach is a Grignard reaction . This would involve the reaction of a 4-nitrophenylmagnesium halide with a protected glyceraldehyde derivative. The mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde, followed by protonation to yield the secondary alcohol.

Another powerful strategy is the Heck reaction . organic-chemistry.orgnih.govrsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction would involve the coupling of 4-bromonitrobenzene with allyl alcohol. nih.govrsc.orgresearchgate.net The mechanism of the Heck reaction is a well-studied catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. Following the Heck coupling, the resulting allylic alcohol would undergo dihydroxylation to form the triol.

A Friedel-Crafts acylation could also be considered, although it presents significant challenges. libretexts.orglibretexts.orgreddit.comsigmaaldrich.comsavemyexams.com The reaction of nitrobenzene with a suitable three-carbon acyl chloride or anhydride (B1165640) in the presence of a Lewis acid could potentially form a keto-intermediate. However, the strongly deactivating nature of the nitro group makes Friedel-Crafts reactions on nitrobenzene notoriously difficult. libretexts.orglibretexts.orgreddit.com

The key functional group interconversion is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high efficiency using a variety of reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Strategic Planning for Stereochemical Control and Regioselective Synthesis

The propane-1,2,3-triol moiety contains two stereocenters. Therefore, controlling the stereochemistry of these centers is a critical aspect of the synthetic strategy.

A highly effective method for achieving stereocontrol is the Sharpless asymmetric dihydroxylation . wikipedia.org This powerful reaction allows for the enantioselective conversion of an alkene to a vicinal diol with predictable stereochemistry based on the choice of the chiral ligand (AD-mix-α or AD-mix-β). By employing the Heck reaction to synthesize 1-(4-nitrophenyl)prop-2-en-1-ol, a subsequent Sharpless dihydroxylation of the double bond would allow for the creation of the two stereocenters in a controlled manner.

Regioselectivity is another important consideration, particularly in the functionalization of the aromatic ring and the propane-1,2,3-triol unit.

Aromatic Ring Regioselectivity: The use of a para-substituted starting material, such as 4-bromonitrobenzene, ensures the correct regiochemistry on the phenyl ring from the outset.

Propanetriol Regioselectivity: If starting from glycerol, selective protection of the primary hydroxyl groups is necessary to allow for reaction at the C2 position. Acetonide protecting groups are commonly used to protect 1,2-diols, which could be a viable strategy. organic-chemistry.orgwikipedia.orgsynarchive.com

The protection and deprotection of functional groups is an integral part of the strategic plan. The hydroxyl groups of the propanetriol moiety may need to be protected during the nitro group reduction to prevent side reactions. Similarly, the amino group might require protection in subsequent synthetic steps. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other. organic-chemistry.orgwikipedia.orgsynarchive.comgoogle.comyoutube.comlibretexts.org

The following table outlines a potential synthetic strategy incorporating these considerations:

| Step | Reaction | Key Considerations |

| 1 | Heck Reaction | Coupling of 4-bromonitrobenzene with allyl alcohol. |

| 2 | Sharpless Asymmetric Dihydroxylation | Enantioselective formation of the vicinal diol from the allylic alcohol intermediate. |

| 3 | Protection of Diol | Protection of the newly formed diol (e.g., as an acetonide) if necessary for the subsequent reduction step. |

| 4 | Nitro Group Reduction | Reduction of the nitro group to an amine using catalytic hydrogenation or other suitable methods. |

| 5 | Deprotection | Removal of the diol protecting group to yield the final product. |

This strategic approach, based on a sound retrosynthetic analysis, provides a clear and efficient pathway for the synthesis of this compound with control over both stereochemistry and regiochemistry.

Advanced Synthetic Methodologies for 1 4 Aminophenyl Propane 1,2,3 Triol and Its Stereoisomers

Construction of the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group is a critical step in the synthesis of 1-(4-aminophenyl)propane-1,2,3-triol. Several methodologies can be employed, each offering distinct advantages in terms of efficiency, functional group tolerance, and the potential for diversification.

Selective Reduction of Nitro-Substituted Aromatic Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach is particularly useful as nitroaromatic compounds are readily available through electrophilic nitration. The key challenge lies in the chemoselective reduction of the nitro group without affecting other sensitive functionalities that may be present in the molecule, such as the hydroxyl groups of the triol chain.

The synthesis typically begins with the nitration of a suitable phenylpropane-1,2,3-triol precursor to yield 1-(4-nitrophenyl)propane-1,2,3-triol. Subsequent reduction of the nitro group can be achieved using a variety of reagents and catalytic systems. Catalytic hydrogenation is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is crucial to ensure high selectivity. For instance, in molecules with other reducible groups, catalytic hydrogenation can sometimes be challenging. longdom.org

Alternative methods for nitro group reduction that offer high chemoselectivity include the use of metal hydrides, transfer hydrogenation, and metal-mediated reductions. longdom.orgorganic-chemistry.org For example, systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or the use of reducing agents like iron powder in water, can selectively reduce the nitro group while leaving other functional groups such as ethers, nitriles, alkenes, and esters intact. longdom.org The use of iron in acidic media is a classic and cost-effective method, although the workup can be more demanding. longdom.org

| Catalyst/Reagent | Reaction Conditions | Advantages | Disadvantages |

| Pd/C, H₂ | Room temperature to moderate heat, atmospheric to high pressure | High efficiency, clean reaction | May reduce other functional groups |

| Pt/C, H₂ | Similar to Pd/C | Effective for a wide range of substrates | Cost |

| Raney Ni, H₂ | Often requires higher temperatures and pressures | Cost-effective | Can have lower chemoselectivity |

| Fe/HCl | Refluxing in acidic solution | Inexpensive | Stoichiometric amounts of metal, harsh conditions |

| NaBH₄/NiCl₂ | Mild conditions, often in alcoholic solvents | Good chemoselectivity | Requires careful control of stoichiometry |

| Transfer Hydrogenation (e.g., HCOOH, Pd/C) | Mild conditions | Avoids the use of gaseous hydrogen | May require specific catalysts and hydrogen donors |

Aromatic Functionalization via Direct Amination and Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, such as palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, this could involve the coupling of a protected form of ammonia (B1221849) with a 4-halophenylpropane-1,2,3-triol precursor. The use of specialized phosphine (B1218219) ligands is critical for the success of these reactions, enabling the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org

Another powerful cross-coupling strategy is the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org To construct the 4-aminophenyl moiety, one could envision a coupling between a protected 4-aminophenylboronic acid and a suitable precursor containing the propane-1,2,3-triol (B13761041) chain attached to a leaving group. The Suzuki reaction is known for its high functional group tolerance and the stability of the boronic acid reagents. wikipedia.orglibretexts.org

| Reaction | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., XPhos, SPhos) | Aryl halide/triflate + Amine | Direct C-N bond formation, broad substrate scope |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Aryl halide/triflate + Arylboronic acid | C-C bond formation, high functional group tolerance |

Modifications to the Aromatic Ring for Diverse Substitution Patterns

The ability to introduce a variety of substituents onto the aromatic ring of this compound is crucial for tuning its properties for specific applications. Electrophilic aromatic substitution reactions on a suitably protected aniline (B41778) precursor can be employed to introduce a range of functional groups at the ortho and para positions relative to the amino group. For instance, halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be performed on an N-acetylated precursor to direct the substitution and prevent side reactions. The acetyl protecting group can then be removed to yield the desired substituted 4-aminophenyl derivative.

Alternatively, the use of cross-coupling reactions, as mentioned previously, provides a versatile platform for introducing diversity. By starting with a di- or tri-substituted aromatic precursor, a wide array of functionalized this compound derivatives can be synthesized. For example, a dihalosubstituted benzene (B151609) ring can be sequentially functionalized using different cross-coupling reactions to introduce various substituents.

Synthesis of the Propane-1,2,3-triol Backbone with Stereochemical Control

The three contiguous stereocenters in the propane-1,2,3-triol moiety of this compound present a significant synthetic challenge. Controlling the absolute and relative stereochemistry of these centers is paramount for applications where specific stereoisomers are required.

Chiral Pool Approaches Utilizing Natural Product Derivatives

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. organic-chemistry.orguvic.canih.gov These molecules can serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.

For the synthesis of stereoisomers of this compound, one could envision starting from a simple sugar, such as D-glyceraldehyde or D-mannitol. These starting materials possess the required stereocenters, which can be elaborated through a series of chemical transformations. For example, the carbon backbone of a sugar can be modified to introduce the phenyl group, and the existing hydroxyl groups can be manipulated to achieve the desired triol configuration. The amino group can be introduced late in the synthesis, for instance, by reduction of a nitro group that was installed on the aromatic ring earlier in the synthetic sequence.

| Chiral Pool Starting Material | Potential Synthetic Strategy | Target Stereoisomer |

| D-Glyceraldehyde | Chain extension and introduction of the 4-aminophenyl group | (2S,3R)- or (2R,3R)-isomers |

| L-Serine | Conversion of the carboxylic acid to a hydroxymethyl group and introduction of the phenyl moiety | (2S)-isomers |

| D-Mannitol | Cleavage of the carbon chain and functional group manipulation | Various stereoisomers |

Asymmetric Dihydroxylation and Epoxidation Routes from Olefinic Precursors

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, allowing for the creation of chiral centers from achiral starting materials with high enantioselectivity. The Sharpless asymmetric dihydroxylation is a renowned method for the conversion of alkenes into vicinal diols with predictable stereochemistry. wikipedia.org To synthesize the propane-1,2,3-triol backbone, one could start with an allylic alcohol precursor, such as 1-(4-nitrophenyl)prop-2-en-1-ol. Asymmetric dihydroxylation of the double bond would introduce two of the required hydroxyl groups with a specific stereochemical arrangement. The choice of the chiral ligand (either (DHQ)₂-PHAL or (DHQD)₂-PHAL) dictates which enantiomer of the diol is formed. wikipedia.org

Another powerful technique is the Sharpless asymmetric epoxidation, which converts allylic alcohols into epoxy alcohols with high enantioselectivity. longdom.org The resulting epoxide can then be opened stereospecifically with a nucleophile to generate a diol. For the synthesis of this compound, an allylic alcohol precursor could be epoxidized, followed by regioselective and stereoselective ring-opening of the epoxide with a hydroxide (B78521) source to yield the triol. The stereochemistry of the final product is determined by both the epoxidation step and the subsequent ring-opening.

| Asymmetric Reaction | Precursor Type | Key Reagents | Stereochemical Control |

| Sharpless Asymmetric Dihydroxylation | Allylic alcohol (e.g., 1-(4-nitrophenyl)prop-2-en-1-ol) | OsO₄ (catalytic), chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL), co-oxidant (e.g., NMO) | Controlled by the choice of chiral ligand |

| Sharpless Asymmetric Epoxidation | Allylic alcohol | Ti(O-iPr)₄, chiral tartrate (DET or DIPT), t-BuOOH | Controlled by the choice of chiral tartrate |

Chemoenzymatic Synthesis for Enantiopure this compound

Chemoenzymatic strategies are invaluable for accessing enantiomerically pure compounds, which is critical in the pharmaceutical field. For a molecule with two chiral centers like this compound, enzymatic kinetic resolution (EKR) offers a powerful method to separate stereoisomers. Lipases are the most common class of enzymes for this purpose due to their stability, broad substrate scope, and commercial availability. researchgate.net

The process typically involves the resolution of a racemic precursor, such as a diol or a protected amino alcohol. In a potential pathway, a racemic mixture of a suitable precursor to this compound could be subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted, slow-reacting enantiomer (as the alcohol).

Key factors influencing the success of the resolution include the choice of enzyme, the acyl donor, and the solvent. Lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) have shown excellent enantioselectivities in resolving aromatic alcohols and amines. nih.govresearchgate.net Vinyl esters, like vinyl acetate (B1210297) or vinyl butanoate, are often used as irreversible acyl donors, which helps to drive the reaction forward. researchgate.net The choice of solvent is also crucial, with non-polar organic solvents like toluene (B28343) or THF often being employed; however, greener alternatives are increasingly being explored. nih.govmdpi.com

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. High E-values (typically >100) are desirable to achieve high enantiomeric excess (ee) for both the product and the remaining substrate at around 50% conversion. nih.gov

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Chiral Alcohols

| Enzyme | Common Acyl Donor | Typical Solvent | Target Functional Group | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate, Vinyl butanoate | Toluene, THF, 2-MeTHF | Secondary Alcohols, Amines | researchgate.netnih.gov |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Toluene, Heptane | Secondary Alcohols | nih.govresearchgate.net |

| Pseudomonas fluorescens Lipase | Vinyl acetate | Hexane | Aromatic Secondary Alcohols | nih.gov |

Convergent Coupling Strategies for Assembling the Full Molecular Scaffold

Carbon-Carbon Bond Formation (e.g., Wittig, Grignard, Heck reactions)

The formation of the carbon-carbon bond between the phenyl ring and the propane-1,2,3-triol side chain is a key step in the synthesis. Several classic and modern coupling reactions can be envisioned for this purpose.

Grignard Reaction : A Grignard reaction provides a powerful method for C-C bond formation. allen.in A potential route could involve the reaction of a Grignard reagent derived from a protected 4-haloaniline, such as 4-bromo-N,N-bis(trimethylsilyl)aniline, with a suitable three-carbon electrophile like protected glyceraldehyde (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde). The Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon of the aldehyde to form the desired C-C bond. allen.inbyjus.com Subsequent deprotection would yield the final product.

Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org To assemble the scaffold of this compound, a protected 4-haloaniline (e.g., 4-iodoaniline (B139537) protected with a Boc group) could be coupled with a protected allyl alcohol derivative, such as 2,2-dimethyl-4-vinyl-1,3-dioxolane. The reaction typically uses a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov This would be followed by dihydroxylation of the resulting double bond and subsequent deprotection steps. The Heck reaction is known for its excellent functional group tolerance, although protection of the amine is still generally required. rsc.org

Coupling Reactions Involving Protected Amine and Hydroxyl Groups

In nearly all convergent strategies involving organometallic reagents like Grignard or palladium-catalyzed couplings, the reactive functional groups—specifically the primary amine and the hydroxyl groups—must be masked with protecting groups. libretexts.org The acidic proton of the amine and hydroxyls would otherwise quench the Grignard reagent or interfere with the palladium catalytic cycle. masterorganicchemistry.com

Therefore, the actual coupling partners would be derivatives such as N-Boc-4-bromoaniline and a protected version of allyl alcohol or glyceraldehyde. The choice of protecting groups is critical, as they must be stable to the coupling reaction conditions but removable later without affecting the rest of the molecule.

Protecting Group Chemistry and Deprotection Protocols for Polyfunctional Compounds

The synthesis of polyfunctional molecules like this compound is critically dependent on an effective protecting group strategy. researchgate.netjocpr.com Both the aromatic amine and the triol moiety contain reactive sites that must be temporarily masked to direct the synthesis selectively. cem.com

Amine Protection : The nucleophilic primary amine must be protected to prevent side reactions during C-C bond formation. Common protecting groups for anilines include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is particularly useful as it is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). fishersci.co.uk

Hydroxyl Protection : The three hydroxyl groups of the side chain require protection, especially if they are introduced early in the synthesis. For a 1,2,3-triol system, cyclic acetals or ketals, such as an acetonide (isopropylidene ketal), are highly effective for protecting the vicinal 1,2- or 2,3-diols. wiley-vch.de This not only protects the hydroxyls but also helps to control the stereochemistry. Other common protecting groups for alcohols include benzyl (B1604629) (Bn) ethers, which are robust and can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer a range of stabilities and can be removed with fluoride (B91410) sources. acs.orgnih.gov

The deprotection sequence must be carefully planned to selectively unmask the functional groups at the appropriate stage of the synthesis. acs.org Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are a cornerstone of modern complex molecule synthesis. jocpr.com

Table 2: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) | fishersci.co.ukug.edu.pl |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | fishersci.co.uk |

| 1,2-Diol | Isopropylidene Ketal | Acetonide | Acetone, Acid catalyst | Aqueous Acid (e.g., AcOH, HCl) | cem.comwiley-vch.de |

| Hydroxyl | Benzyl Ether | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) | wiley-vch.deacs.org |

Sustainable and Green Chemical Approaches in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. researchgate.netnih.gov The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are integral to the development of sustainable syntheses for valuable chemical compounds. mdpi.comnih.gov

For a molecule like this compound, applying green chemistry principles could involve several strategies:

Catalysis : Using catalytic (as opposed to stoichiometric) reagents, such as in the Heck reaction or in enzymatic resolutions, reduces waste. researchgate.netmdpi.com

Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

Development of Eco-Friendly Solvents and Reaction Media

A major focus of green chemistry is to replace volatile and hazardous organic solvents with safer, more sustainable alternatives. mdpi.comresearchgate.net

Water : As a non-toxic, non-flammable, and renewable solvent, water is an ideal green medium. wikipedia.org Certain reactions, like some palladium-catalyzed couplings, can be adapted to run in aqueous media, often with the help of surfactants. mdpi.com

Bio-based Solvents : Solvents derived from renewable biomass, such as ethanol, ethyl lactate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming increasingly popular. numberanalytics.com They are often biodegradable and have a lower environmental impact than their petrochemical counterparts. orientjchem.org

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent alternative. Its properties can be tuned by changing pressure and temperature, and it is easily removed from the reaction mixture, simplifying purification. wikipedia.orgdigitallibrary.co.in

Ionic Liquids (ILs) : ILs are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution. They can also act as both the solvent and the catalyst in some reactions, and they are often recyclable. researchgate.netdigitallibrary.co.in

The selection of a solvent involves a trade-off between reaction performance and environmental impact, but ongoing research continues to expand the toolkit of effective and eco-friendly reaction media. orientjchem.org

Table 3: Comparison of Green Solvent Alternatives

| Solvent Type | Key Advantages | Potential Applications in Synthesis | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, cheap | Nucleophilic substitutions, some coupling reactions | mdpi.comwikipedia.org |

| Bio-ethanol | Renewable source, biodegradable, low toxicity | General solvent for polar reactants, recrystallization | numberanalytics.com |

| Supercritical CO₂ | Non-toxic, easily removed, tunable properties | Extractions, polymerization, some catalytic reactions | wikipedia.orgdigitallibrary.co.in |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, recyclable | Biocatalysis, transition metal catalysis | researchgate.netdigitallibrary.co.in |

Catalytic Systems for Enhanced Atom Economy and Efficiency (e.g., organocatalysis, metal catalysis)

The pursuit of green and efficient chemical processes has propelled the development of catalytic systems that maximize the incorporation of starting materials into the final product, a concept known as atom economy. Organocatalysis and metal catalysis are at the forefront of this endeavor, offering powerful alternatives to traditional stoichiometric reagents.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.gov This field has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. researchgate.net A key advantage of organocatalysts is their general stability to air and moisture, lower cost, and reduced toxicity compared to many metal-based catalysts. nih.govmdpi.com For the synthesis of structures like this compound, organocatalysts can facilitate key bond-forming reactions, such as aldol (B89426) and Michael additions, with high enantioselectivity. mdpi.com For instance, primary amine derivatives of amino acids can act as bifunctional catalysts, activating carbonyl compounds through the formation of enamines while directing the stereochemical outcome via hydrogen bonding. mdpi.com

Metal catalysis , particularly using transition metals, offers a vast array of transformations that are often inaccessible by other means. The combination of organocatalysis with transition metal catalysis, known as dual catalysis, is an emerging area that can achieve unprecedented transformations with high efficiency and stereocontrol. researchgate.net In the context of synthesizing aminopolyols, metal catalysts are crucial for reactions such as catalytic reduction and nucleophilic substitution. For example, the reduction of a nitro group on an aromatic ring to form the key amine functionality, a step often required in the synthesis of aminophenyl derivatives, is commonly achieved with high efficiency using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. researchgate.net

The efficiency of these catalytic systems is often evaluated by metrics such as turnover number (TON), turnover frequency (TOF), and E-factor (environmental factor), which quantify catalyst activity and the amount of waste generated, respectively. The development of amine oxidase-inspired catalysts for C-N bond formation, for instance, demonstrates an atom-economical and environmentally benign approach, producing only water and ammonia as by-products.

| Catalysis Type | Key Features | Relevant Reactions for Polyol Synthesis | Advantages |

|---|---|---|---|

| Organocatalysis | Metal-free, small organic molecules (e.g., proline, primary amines). nih.govmdpi.com | Asymmetric Aldol reactions, Michael additions, Mannich reactions. mdpi.com | Low toxicity, air/water stability, lower cost, high stereoselectivity. nih.govmdpi.com |

| Metal Catalysis | Use of transition metals (e.g., Pd, Ru, Rh, Cu). | Catalytic reduction (e.g., nitro to amine), cross-coupling reactions, hydrogenation. researchgate.net | High reactivity, unique transformations, high efficiency (TON/TOF). |

| Dual Catalysis | Synergistic combination of organo- and metal catalysts. researchgate.net | Sequential or cascade reactions for complex molecule construction. | Enables novel transformations, enhanced stereocontrol and efficiency. researchgate.net |

Biocatalysis in the Synthesis of Chiral Polyol Structures

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. semanticscholar.org This approach is particularly powerful for the synthesis of chiral molecules like the stereoisomers of this compound, as enzymes often operate with near-perfect stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). nih.govnih.gov

The synthesis of chiral amino-polyols represents a significant challenge for traditional organic synthesis due to the high density of functional groups requiring extensive protection-deprotection steps. nih.gov Biocatalysis provides an elegant solution. nih.gov Enzyme-catalyzed cascade reactions, where multiple enzymatic steps are performed in a single pot, can build complex chiral architectures from simple precursors with high efficiency. mdpi.com

A notable strategy involves a three-component reaction using a prochiral aldehyde, a hydroxy ketone, and an amine. nih.gov This can be achieved through a two-step, one-pot process combining:

A biocatalytic aldol reaction using an aldolase (B8822740), such as d-fructose-6-phosphate aldolase (FSA), to create the carbon-carbon backbone with defined stereocenters. nih.gov

A reductive amination step using an imine reductase (IRED) or other amine dehydrogenases to install the amino group stereoselectively. nih.gov

This chemoenzymatic approach avoids the need for intermediate isolation, streamlining the synthesis. nih.gov The stereochemical outcome is dictated by the inherent preference of the selected enzyme, allowing access to specific enantiomers or diastereomers of the target amino-polyol. nih.govacs.org

| Enzyme Class | Reaction Type | Substrates | Key Advantage in Polyol Synthesis |

|---|---|---|---|

| Aldolases (e.g., FSA) | Aldol Addition | Prochiral aldehydes, hydroxy ketones. nih.gov | Creates C-C bonds with high stereocontrol, forming the polyol backbone. nih.gov |

| Imine Reductases (IREDs) | Reductive Amination | Aldol adducts, amines. nih.govacs.org | Stereoselective introduction of the amine group. nih.gov |

| Transaminases (TAs) | Transamination | Keto-polyols, amine donors. | Direct conversion of a ketone to a chiral amine. mdpi.com |

| Lipases | Kinetic Resolution / Deacetylation | Racemic polyol acetates. cabidigitallibrary.org | Separation of enantiomers by selective reaction on one stereoisomer. cabidigitallibrary.org |

The development of enzyme libraries and protein engineering techniques further expands the utility of biocatalysis, allowing for the tailoring of enzymes with enhanced activity, stability, and substrate scope for specific synthetic targets. nih.gov

Comprehensive Reactivity and Reaction Mechanism Studies of 1 4 Aminophenyl Propane 1,2,3 Triol

Reactivity of the Aromatic Primary Amine Functional Group

The primary amino group attached to the phenyl ring is a site of high reactivity, participating in a variety of nucleophilic and electrophilic reactions. Its behavior is characteristic of anilines but is also influenced by the presence of the propane-1,2,3-triol (B13761041) substituent.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophilic carbon atoms.

Acylation: The amine undergoes nucleophilic acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, results in the formation of a stable amide linkage. For instance, reaction with acetyl chloride would yield N-(4-(1,2,3-trihydroxypropyl)phenyl)acetamide. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.

Alkylation: Similarly, the amino group can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reaction conditions must be carefully managed to favor the desired product.

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-(1,2,3-trihydroxypropyl)phenyl)acetamide |

The substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The outcome is determined by the interplay of the activating amino group and the deactivating propanetriol group.

Amino Group (-NH₂): This group is a powerful activating substituent. vedantu.com The nitrogen atom donates electron density to the aromatic ring through resonance (+R effect), stabilizing the arenium ion intermediate formed during electrophilic attack. lumenlearning.com This strong activation directs incoming electrophiles predominantly to the ortho and para positions relative to the amine. youtube.comlibretexts.org Since the para position is already occupied, substitution is strongly favored at the two equivalent ortho positions (C2 and C6).

Propane-1,2,3-triol Group (-CH(OH)CH(OH)CH₂OH): This alkyl group, substituted with electronegative hydroxyls, is expected to be a weakly deactivating group. The oxygen atoms pull electron density away from the ring through induction (-I effect), making the ring less nucleophilic. msu.edu Inductively withdrawing groups that lack resonance donation are typically meta-directors. libretexts.org

The primary aromatic amine of 1-(4-Aminophenyl)propane-1,2,3-triol can be converted into a highly versatile diazonium salt. This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.orgsci-hub.se The resulting arenediazonium salt is a valuable intermediate for introducing a wide array of functional groups onto the aromatic ring, as the dinitrogen moiety (N₂) is an excellent leaving group. youtube.com

Key subsequent transformations include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Schiemann Reaction: Fluorination of the aromatic ring can be achieved by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Hydroxylation: Gently heating the diazonium salt in water replaces the -N₂⁺ group with a hydroxyl (-OH) group, forming a phenol. mnstate.edu

Deamination: Reduction with hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom.

Table 3: Common Transformations of the Arenediazonium Salt

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer | CuBr / HBr | -Br (Bromo) |

| Sandmeyer | CuCN / KCN | -CN (Cyano) |

| Schiemann | 1. HBF₄ 2. Heat | -F (Fluoro) |

| Hydroxylation | H₂O, Heat | -OH (Hydroxyl) |

The this compound molecule possesses multiple potential coordination sites, allowing it to function as a ligand in coordination chemistry. The nitrogen atom of the amino group has a lone pair of electrons, and each oxygen atom of the three hydroxyl groups also has lone pairs, making them all potential Lewis bases.

This structure allows for several binding modes:

Monodentate Ligand: It can coordinate to a metal center through just the amino nitrogen.

Bidentate/Polydentate Ligand: The molecule can act as a chelating agent, binding to a single metal center through multiple sites simultaneously. For example, it could form a stable five-membered chelate ring by coordinating through the amino nitrogen and the hydroxyl oxygen at the C1 position. The involvement of other hydroxyl groups could lead to more complex coordination geometries. The formation of such multimetallic complexes often depends on the ligand structure and reaction conditions. researchgate.net

The specific coordination behavior would depend on the metal ion, the solvent, and the pH of the system.

Reactivity of the Multiple Hydroxyl Functional Groups

The propane-1,2,3-triol side chain contains one primary hydroxyl group (-CH₂OH) and two secondary hydroxyl groups (-CH(OH)-). These groups can undergo reactions typical of alcohols, such as esterification and etherification, with reactivity differences based on their position. wikipedia.org

Achieving selectivity in reactions involving multiple hydroxyl groups is a common challenge in organic synthesis. Generally, the primary hydroxyl group is less sterically hindered and therefore more nucleophilic than the secondary hydroxyl groups. acs.org

Selective Esterification: By carefully controlling reaction conditions, it is possible to selectively esterify the primary hydroxyl group. Using a stoichiometric amount of an acylating agent (like an acyl chloride or anhydride) at low temperatures, often with a bulky base, can favor the formation of the monoester at the primary position. Enzymatic catalysis, for instance using lipases, is also a well-established method for achieving high selectivity for primary hydroxyls in polyols. google.com

Selective Etherification: Similar to esterification, selective etherification (e.g., Williamson ether synthesis) at the primary position can be achieved. This typically involves converting the most acidic hydroxyl (the primary one) into an alkoxide with one equivalent of a strong base, followed by reaction with an alkyl halide. Iron-catalyzed dehydrative methods have also been developed for the selective synthesis of ethers from primary and secondary alcohols. nih.gov Under acidic conditions, etherification of glycerol (B35011) with alcohols like tert-butanol (B103910) can lead to a mixture of mono-, di-, and tri-ethers. mdpi.com

Complete esterification or etherification of all three hydroxyl groups can be accomplished by using an excess of the reagent and more forcing reaction conditions.

Oxidation and Reduction Chemistry of the Polyol Moiety

The polyol side chain of this compound, with its primary and secondary hydroxyl groups, is susceptible to a range of oxidation and reduction reactions. The specific outcome of these transformations is highly dependent on the choice of reagents and reaction conditions, allowing for selective functionalization.

Oxidation:

Mild oxidation of the primary hydroxyl group can yield the corresponding aldehyde, while more vigorous conditions can lead to a carboxylic acid. The secondary hydroxyl group can be oxidized to a ketone. Selective oxidation often requires the use of protecting groups for the other hydroxyls and the amine functionality to prevent unwanted side reactions. Common oxidizing agents and their expected products are detailed in the table below.

| Oxidizing Agent | Expected Major Product(s) | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 3-(4-aminophenyl)-2,3-dihydroxypropanal or 1-(4-aminophenyl)-1-hydroxypropane-2,3-dione | Anhydrous CH₂Cl₂, room temperature |

| Potassium permanganate (B83412) (KMnO₄) | (4-aminophenyl)(hydroxy)acetic acid and further oxidation products | Basic, cold, dilute; or acidic, heated conditions |

| Sodium periodate (B1199274) (NaIO₄) | 4-aminobenzaldehyde and formaldehyde | Aqueous solution, room temperature |

Note: The amine group may require protection (e.g., as an acetamide) to prevent oxidation.

Reduction:

The hydroxyl groups of the polyol moiety are generally resistant to reduction. However, they can be converted into better leaving groups (e.g., tosylates) and subsequently removed through reductive processes, although this is a less common transformation for polyols.

Formation of Cyclic Ethers, Acetals, and Ketals for Structural Diversification

The vicinal diol and triol structures within the polyol moiety provide a versatile platform for the synthesis of various heterocyclic derivatives, which can significantly alter the compound's physical and chemical properties.

Cyclic Ethers:

Intramolecular dehydration of the diol functionalities can lead to the formation of cyclic ethers. For instance, acid-catalyzed dehydration of the 1,2-diol could potentially yield a substituted epoxide, while similar treatment of the 1,3-diol could form a four-membered oxetane (B1205548) ring, though the latter is less favorable. The formation of five- and six-membered rings is generally more favored in organic synthesis. organic-chemistry.orgresearchgate.net

Acetals and Ketals:

The 1,2- and 1,3-diol systems readily react with aldehydes and ketones in the presence of an acid catalyst to form five- and six-membered cyclic acetals and ketals, respectively. These reactions are often reversible and are commonly employed as a strategy to protect the diol functionality during other chemical transformations.

| Reactant | Catalyst | Product Type | Ring Size |

| Acetone | TsOH, H₂SO₄ | Ketal (isopropylidene) | 5-membered |

| Benzaldehyde | TsOH, H₂SO₄ | Acetal (benzylidene) | 6-membered |

These derivatives can be used to impart stereochemical control in subsequent reactions or to modify the solubility and bioavailability of the parent compound.

Synergistic and Orthogonal Reactivity Between Amine and Polyol Functionalities

The proximate arrangement of the aromatic amine and the polyol side chain in this compound gives rise to complex reactivity patterns, including intramolecular cyclizations and the potential for one group to direct the functionalization of the other.

Intramolecular Cyclization and Heterocycle Formation via Amine-Hydroxyl Interactions

The nucleophilic amine can react with the hydroxyl groups of the polyol chain under appropriate conditions to form nitrogen-containing heterocycles. For example, activation of one of the hydroxyl groups (e.g., by conversion to a tosylate or mesylate) can facilitate intramolecular nucleophilic substitution by the amine to form a cyclic amine (e.g., a substituted aziridine, azetidine, or larger ring). The feasibility of such cyclizations depends on the ring size of the resulting heterocycle, with the formation of 5- and 6-membered rings being kinetically and thermodynamically favored (Baldwin's rules).

Directed Functionalization Strategies Using Amine or Hydroxyl Groups as Directing Auxiliaries

In modern synthetic chemistry, native functional groups are increasingly used to direct C-H functionalization reactions, offering a powerful tool for regioselective modification of molecules. researchgate.netresearchgate.net

Amine as a Directing Group:

The primary amine group can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and direct the activation of ortho C-H bonds on the phenyl ring. This allows for the selective introduction of various substituents at the positions adjacent to the amine. digitellinc.comnih.govnih.gov

Hydroxyl as a Directing Group:

Similarly, the hydroxyl groups, particularly the benzylic hydroxyl, can act as directing groups in transition-metal-catalyzed reactions. nih.govrsc.org The coordination of a hydroxyl group to a metal center can facilitate ortho-C-H activation or direct the stereochemical outcome of reactions on the polyol chain. nih.govresearchgate.net

| Directing Group | Catalyst System (Example) | Potential Functionalization |

| Amine | Pd(OAc)₂, ligand | Ortho-arylation, -alkenylation, -acylation |

| Hydroxyl | Rh(III), Ru(II) | Ortho-olefination, -amination |

Proton Transfer and Acid-Base Behavior Influencing Reactivity

The presence of both an acidic phenolic-like hydroxyl group (after tautomerization) and a basic amino group makes this compound an amphoteric molecule. quora.com The acid-base properties of this compound are crucial in determining its reactivity. nih.gov

Proton Transfer:

Intramolecular proton transfer between the hydroxyl groups and the amine is possible, and the extent of this transfer is influenced by the solvent and pH. nih.govnih.gov In acidic media, the amino group will be protonated to form an ammonium salt, which deactivates the aromatic ring towards electrophilic substitution and prevents the amine from acting as a nucleophile or a directing group. quora.com In basic media, a hydroxyl group may be deprotonated to form an alkoxide, enhancing its nucleophilicity. The relative pKa values of the conjugate acids of the amine and the hydroxyl groups will determine the predominant species in a given pH range. This interplay of protonation states can be exploited to control the chemoselectivity of reactions. researchgate.netbowdoin.edu

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic and Stereochemical Insights

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 1-(4-aminophenyl)propane-1,2,3-triol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals, determine the relative and absolute stereochemistry of its chiral centers, and analyze its conformational preferences.

1D and 2D NMR for Complete Structural Assignment

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a suite of NMR experiments, including ¹H, ¹³C{¹H}, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-aminophenyl group, typically as two doublets in the aromatic region (δ 6.5-7.5 ppm) due to para-substitution. The protons of the propane-1,2,3-triol (B13761041) backbone (H-1, H-2, and H-3) would appear in the more upfield region (δ 3.5-5.0 ppm). The hydroxyl protons will present as broad singlets, the chemical shift of which is dependent on concentration and solvent.

The ¹³C{¹H} NMR spectrum will show signals for the aromatic carbons, with the carbon bearing the amino group appearing at a characteristic chemical shift, and the carbons of the propanetriol chain.

2D NMR experiments are crucial for definitive assignments.

COSY: This experiment reveals proton-proton couplings. For the propanetriol moiety, cross-peaks would be observed between H-1 and H-2, and between H-2 and the two diastereotopic protons at C-3, confirming their connectivity.

HSQC: This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals of the propanetriol chain and the aromatic ring.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. For instance, the proton at C-1 would show a correlation to the aromatic carbon C-1', thus confirming the connection between the aromatic ring and the propanetriol chain.

Based on data from analogous compounds like 1-phenylpropane-1,2,3-triol, the expected chemical shifts can be tabulated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is inferred from analogous compounds and may vary based on solvent and stereochemistry.

Determination of Relative and Absolute Stereochemistry of Chiral Centers

This compound possesses two chiral centers at C-1 and C-2, leading to the possibility of four stereoisomers (two enantiomeric pairs of diastereomers: (1R,2R)/(1S,2S) - erythro and (1R,2S)/(1S,2R) - threo). The relative stereochemistry can be determined by analyzing the coupling constants (³J(H,H)) in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant between H-1 and H-2 is dependent on the dihedral angle between these protons, which differs for the erythro and threo isomers. Generally, a larger coupling constant is observed for the threo isomer where the protons are in an anti-periplanar arrangement in a favored conformation.

For the determination of the absolute stereochemistry, chiral derivatizing agents such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be used. Esterification of the hydroxyl groups of the triol with both (R)- and (S)-Mosher's acid chlorides produces diastereomeric esters. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral centers allows for the assignment of the absolute configuration of the original triol.

Conformational Analysis via Coupling Constants and Nuclear Overhauser Effect (NOE) Studies

The conformation of the flexible propanetriol chain can be investigated through a detailed analysis of vicinal proton-proton coupling constants (³J(H,H)) and through Nuclear Overhauser Effect (NOE) studies. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By measuring the coupling constants between H-1, H-2, and the H-3 protons, the preferred staggered conformations (gauche or anti) around the C1-C2 and C2-C3 bonds can be inferred.

NOE experiments, such as 1D NOESY or 2D ROESY, provide information about the spatial proximity of protons. Irradiation of a specific proton and observation of an enhancement in the signal of a nearby proton indicates that they are close in space, regardless of the number of bonds separating them. For this compound, NOE correlations between the aromatic protons and the protons on the propanetriol chain can help to define the preferred orientation of the phenyl ring relative to the side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

The FTIR and Raman spectra of this compound will exhibit characteristic vibrational modes. The broad O-H stretching band in the region of 3200-3600 cm⁻¹ in the IR spectrum is indicative of extensive hydrogen bonding between the hydroxyl groups. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibrations of the alcohol groups will give rise to strong bands in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

The position and shape of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, a complex network of intermolecular and potentially intramolecular hydrogen bonds involving the hydroxyl and amino groups is expected, leading to significant broadening and shifting of these bands to lower frequencies.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1200 |

| N-H (amine) | Bending | 1580-1650 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₉H₁₃NO₃), the expected monoisotopic mass is 183.08954 Da.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Using techniques such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule can be fragmented in a reproducible manner. The analysis of the masses of the resulting fragment ions can help to elucidate the structure of the parent molecule.

Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized benzylic cation.

Dehydration: Loss of one or more water molecules from the propanetriol chain.

Cleavage of the C-C bonds within the propanetriol side chain.

Fragmentation of the aromatic ring.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 165 | [M - H₂O]⁺ |

| 147 | [M - 2H₂O]⁺ |

| 120 | [C₇H₆NO]⁺ (from C1-C2 cleavage) |

| 106 | [C₇H₈N]⁺ (from cleavage and rearrangement) |

| 93 | [C₆H₇N]⁺ (anilinium ion) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

A successful single-crystal X-ray diffraction study of this compound would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles, which can be compared with theoretical calculations.

The absolute stereochemistry of a single enantiomer if a chiral crystal is obtained.

A detailed map of the hydrogen-bonding network. The amino group and the three hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors, leading to a complex and extensive network of intermolecular hydrogen bonds. These interactions are expected to play a crucial role in the crystal packing.

Information on other supramolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules.

The analysis of the crystal structure would provide a complete and detailed picture of the molecule's conformation and its interactions in the solid state, complementing the solution-state information obtained from NMR spectroscopy.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment of Enantiomers

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive methods for assigning the absolute stereochemistry of enantiomers. For a molecule like this compound, which possesses stereogenic centers, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable.

The absolute configuration of a chiral molecule can be established by comparing experimentally measured chiroptical spectra with spectra calculated for a known configuration using quantum chemical methods. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For the absolute configuration assignment of an enantiomer of this compound, the following workflow would typically be employed:

Quantum Chemical Calculations: For each significant conformer of a chosen enantiomer (e.g., the (1R,2R)- or (1S,2S)-isomer), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then weighted according to their Boltzmann population and summed to generate a theoretical ECD spectrum for that enantiomer.

Comparison with Experimental Data: The calculated spectrum is then compared with the experimental ECD spectrum of the isolated enantiomer. A match between the signs and shapes of the Cotton effects of the experimental and calculated spectra allows for the assignment of the absolute configuration.

A hypothetical comparison for an enantiomer of this compound is presented in the table below.

| Hypothetical ECD Data | Calculated for (1R,2R)-isomer | Experimental |

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Δε (M⁻¹cm⁻¹) |

| 280 | +1.5 | +1.3 |

| 250 | -2.8 | -2.5 |

| 220 | +3.2 | +3.0 |

This table presents hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. VCD is particularly useful for molecules that lack strong UV-Vis chromophores. The assignment of absolute configuration using VCD follows a similar approach to ECD, involving the comparison of experimental spectra with those calculated using DFT. nih.gov

The VCD spectrum provides a rich source of stereochemical information due to the large number of vibrational bands, each potentially having a VCD signal. This often leads to a more confident assignment of the absolute configuration.

| Hypothetical VCD Data | Calculated for (1R,2R)-isomer | Experimental |

| Wavenumber (cm⁻¹) | ΔA x 10⁻⁴ | ΔA x 10⁻⁴ |

| 1610 | +0.8 | +0.7 |

| 1520 | -1.2 | -1.1 |

| 1350 | +0.5 | +0.6 |

This table presents hypothetical data for illustrative purposes.

The combination of ECD and VCD spectroscopy, coupled with high-level quantum chemical calculations, provides a robust and reliable methodology for the unambiguous determination of the absolute configuration of chiral molecules such as the enantiomers of this compound.

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

The required sections and subsections necessitate specific data derived from quantum chemical calculations, such as:

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations: No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or calculated energies for this specific molecule.

Prediction of Spectroscopic Properties: There are no available theoretical predictions of NMR chemical shifts or IR frequencies for this compound that could be compared with experimental data.

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces: Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface, which are crucial for predicting reactivity, is not available in the scientific literature for this compound.

Reaction Mechanism Elucidation and Transition State Characterization: No computational studies detailing reaction pathways, potential energy surfaces, or the characterization of transition states involving this molecule were identified.

Computational Catalysis Studies: The search did not uncover any research on the use of computational methods to optimize synthetic routes for this compound.

While the methods outlined—such as DFT, NMR prediction, and molecular orbital analysis—are standard techniques in computational chemistry, the application of these methods to this compound has not been documented in accessible scholarly sources. Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the generation of an article focusing on the computational chemistry and theoretical investigations of this compound is not feasible at this time due to the absence of foundational research on the subject.

Computational Chemistry and Theoretical Investigations of 1 4 Aminophenyl Propane 1,2,3 Triol

Reaction Mechanism Elucidation and Transition State Characterization

Solvent Effects Modeling and Reaction Dynamics

The local environment created by solvent molecules can significantly influence the structure, stability, and reactivity of a solute. For a molecule like 1-(4-Aminophenyl)propane-1,2,3-triol, with its polar amine and triol functionalities, solvent effects are particularly important. Computational modeling provides a means to systematically study these interactions.

Solvent Effects Modeling:

Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for calculating the impact of the bulk solvent on the electronic structure and geometry of the solute. For this compound, PCM could be used to predict how its conformational preferences and electronic properties change in solvents of varying polarity, such as water, ethanol, or less polar environments.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding between the amine and hydroxyl groups of this compound and surrounding water molecules. Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent implicitly, can offer a balance of accuracy and computational cost. nih.govresearchgate.net

| Modeling Approach | Description | Applicability to this compound | Key Insights |

|---|---|---|---|

| Implicit (e.g., PCM) | Solvent is a continuous medium with a specific dielectric constant. | Efficiently predicts the influence of bulk solvent polarity. | Changes in conformational stability and electronic properties in different solvents. |

| Explicit | Individual solvent molecules are included in the simulation. | Details specific hydrogen bonding and other direct interactions. | Structure and dynamics of the solvation shell around the amine and triol groups. |

| Cluster/Continuum | Combines an explicit first solvation shell with an implicit bulk solvent. | Balances computational cost and accuracy for detailed solvation studies. | Accurate prediction of spectroscopic properties and reaction energetics in solution. |

Reaction Dynamics:

Theoretical investigations can elucidate the mechanisms of chemical reactions involving this compound. Aromatic amines can undergo various reactions, such as oxidation, and computational methods can map out the potential energy surfaces for these transformations. numberanalytics.comslideshare.net

Using techniques like Density Functional Theory (DFT), researchers can:

Identify Intermediates and Transition States: For a potential reaction, such as the oxidation of the amino group, DFT calculations can determine the structures and energies of any intermediates and the transition states that connect them.

Calculate Activation Barriers: The energy difference between the reactants and the transition state, known as the activation barrier, can be calculated to predict the reaction rate. nih.gov

Investigate Reaction Mechanisms: By mapping the entire reaction pathway, computational studies can provide a step-by-step understanding of how the reaction proceeds. For aromatic amines, studies have shown that the stability of intermediates like nitrenium ions is crucial in determining reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexibility of the propane-1,2,3-triol (B13761041) side chain in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape and understanding the compound's intermolecular interactions. rsc.orgyoutube.com

Conformational Landscapes:

MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its behavior. youtube.com For this compound, an MD simulation would reveal the accessible conformations of the triol side chain by exploring rotations around the single bonds. nih.gov The results of such simulations can be used to:

Identify Stable Conformers: By analyzing the simulation trajectory, the most frequently occurring and, therefore, most stable conformations can be identified.

Determine Conformational Free Energies: The relative populations of different conformers can be used to calculate the free energy differences between them.

Understand Dynamic Processes: MD simulations can reveal the pathways and timescales of transitions between different conformations.

| Application of MD | Description | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Exploring the accessible 3D arrangements of the molecule. | Characterizing the flexibility of the propane-1,2,3-triol side chain and its preferred shapes. |

| Intermolecular Interactions | Simulating the interactions with other molecules (e.g., solvent, proteins). | Identifying key hydrogen bonds and van der Waals contacts that govern its interactions. |

| Binding Free Energy Calculations | Estimating the strength of binding to a target molecule. | Predicting its affinity for a biological target, such as an enzyme active site. |

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with its environment. nih.govmdpi.com By simulating the compound in a solution or in the presence of a biological macromolecule, one can: